molecular formula C15H24N4O3 B2943835 (S)-tert-Butyl 3-((4-(ethylamino)pyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate CAS No. 1417789-70-8

(S)-tert-Butyl 3-((4-(ethylamino)pyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate

货号: B2943835
CAS 编号: 1417789-70-8
分子量: 308.382
InChI 键: UMWDTOBAYFIQRE-NSHDSACASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

属性

IUPAC Name

tert-butyl (3S)-3-[4-(ethylamino)pyrimidin-2-yl]oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-5-16-12-6-8-17-13(18-12)21-11-7-9-19(10-11)14(20)22-15(2,3)4/h6,8,11H,5,7,9-10H2,1-4H3,(H,16,17,18)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWDTOBAYFIQRE-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)OC2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC1=NC(=NC=C1)O[C@H]2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(S)-tert-Butyl 3-((4-(ethylamino)pyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group , a pyrrolidine ring , and a pyrimidine moiety with an ethylamino substituent, which enhances its solubility and biological activity. Its molecular formula is C15H24N4O3C_{15}H_{24}N_{4}O_{3}, with a molecular weight of approximately 296.37 g/mol .

Research indicates that (S)-tert-Butyl 3-((4-(ethylamino)pyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate interacts with specific biological targets, including enzymes and receptors involved in various signaling pathways. The compound may exert its effects by:

  • Inhibiting enzyme activity : It has been identified as a potential inhibitor of Focal Adhesion Kinase (FAK), which plays a critical role in cell adhesion and migration, particularly in cancer progression.
  • Modulating receptor interactions : The compound may bind to specific receptors, altering their activity and influencing cellular responses.

Anticancer Potential

Several studies have highlighted the compound's efficacy in modulating biological pathways associated with cancer. Its ability to inhibit FAK suggests potential applications in treating cancers where FAK is overexpressed or aberrantly activated. In vitro studies demonstrate that it can reduce cell proliferation and induce apoptosis in various cancer cell lines.

Neuropharmacological Effects

Beyond oncology, (S)-tert-Butyl 3-((4-(ethylamino)pyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate has shown promise in neurology. The structural features that enhance its solubility may contribute to its ability to cross the blood-brain barrier, making it a candidate for investigating neuroprotective effects or treatment for neurological disorders .

Interaction Studies

Quantitative studies using techniques such as surface plasmon resonance and fluorescence spectroscopy have been employed to assess the binding affinity of the compound to various biological targets. These studies provide insights into the kinetics of interaction, which are crucial for understanding its therapeutic potential.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals unique aspects of (S)-tert-Butyl 3-((4-(ethylamino)pyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoateSimilar structure but different alkyl chain lengthDifferent pharmacokinetic properties
Tert-butyl 3-{amino}propanoateLacks the morpholine ringSimpler structure with different reactivity
Tert-butyl 4-[2-(diethylamino)ethylamino]piperidine-1-carboxylateContains a piperidine instead of pyrrolidineDifferent target interactions due to ring structure

The presence of the ethylamino group in this compound enhances its binding affinity compared to others lacking this feature, suggesting improved bioactivity .

相似化合物的比较

Comparison with Structural Analogues

Key Structural Differences and Functional Group Variations

Compound A : tert-Butyl 3-(((4-methylpyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate
  • CAS No.: 1420904-04-6
  • Molecular Formula : C₁₆H₂₅N₃O₃
  • Key Difference: Replaces the ethylamino group with a methyl substituent at the pyrimidine 4-position.
  • Methyl groups are less electron-donating than ethylamino, affecting electronic distribution in the pyrimidine ring .
Compound B : (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate
  • Source : Catalog of Pyridine Compounds
  • Key Differences :
    • Contains a fluoropyridine ring instead of pyrimidine.
    • Features a hydroxymethylpyrrolidine substituent and a methyl ester group.
  • Implications :
    • Fluorine’s electronegativity enhances metabolic stability and influences electronic properties.
    • Hydroxymethyl increases hydrophilicity, contrasting with the Boc group’s lipophilic nature .
Compound C : Spiro-pyrrolidine-oxindole derivative (CAS not provided)
  • Structure : Incorporates a spiro-indole-pyrrolidine core and a triisopropylsilyl (TIPS) ethynyl group .
  • Molecular Weight : 628.35 g/mol
  • Key Difference : Highly complex architecture with multiple stereocenters (2'S,3R,5'S).
  • Implications :
    • Designed for specialized applications, such as kinase inhibition or spirocyclic drug candidates.
    • Demonstrates higher synthetic complexity (94% yield reported) .

Comparative Data Table

Parameter Target Compound Compound A Compound B Compound C
Core Structure Pyrrolidine + pyrimidine Pyrrolidine + pyrimidine Pyrrolidine + fluoropyridine Spiro-pyrrolidine-oxindole
Key Substituent 4-(Ethylamino)pyrimidin-2-yl 4-Methylpyrimidin-2-yl 2-Fluoro-6-(hydroxymethylpyrrolidine) Triisopropylsilyl ethynyl + propene
Molecular Weight (g/mol) 322.41 ~315.38 Not specified 628.35
Physical State Powder/liquid Not specified Not specified White solid (mp: 99°C)
Stereochemistry (S)-configured pyrrolidine Not specified (±)-trans (2'S,3R,5'S)
Application Medicinal chemistry Likely similar Pyridine-based drug synthesis Complex organic synthesis

Research Findings and Implications

  • Metabolic Stability : The Boc group in the target compound and Compound B’s hydroxymethyl group offer contrasting effects—Boc increases lipophilicity (prolonging half-life), while hydroxymethyl improves aqueous solubility .
  • Synthetic Accessibility : Compound C’s high yield (94%) suggests efficient methods for spirocyclic systems, though the target compound’s simpler structure enables scalable synthesis .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。